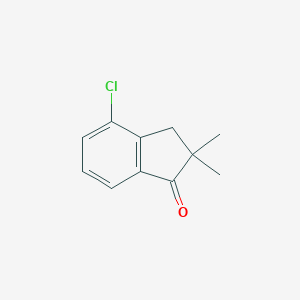

2,2-dimethyl-4-chloro-indanone

Vue d'ensemble

Description

2,2-dimethyl-4-chloro-indanone is an organic compound with a unique structure that combines a cyclopentanone ring fused with a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-4-chloro-indanone typically involves the chlorination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-oneThe reaction product is then subjected to vacuum distillation to obtain α-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one . This intermediate can be further oxidized using chromium trioxide in glacial acetic acid at 35-40°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-dimethyl-4-chloro-indanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in glacial acetic acid is commonly used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

Chemistry

In the realm of organic chemistry, 2,2-dimethyl-4-chloro-indanone serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block for creating more complex molecules.

- Oxidation : The compound can be oxidized to yield ketones or carboxylic acids using reagents like chromium trioxide.

- Reduction : Reduction reactions can convert this compound into alcohols or alkanes using sodium borohydride or lithium aluminum hydride.

- Substitution : Halogen atoms in the compound can be replaced with other functional groups through nucleophilic substitution reactions.

Research indicates that this compound exhibits potential biological activities, particularly in the fields of antibacterial and antifungal research. Studies have shown that it may disrupt microbial cell membranes and inhibit essential enzymes, contributing to its antibacterial properties .

- A study highlighted the synthesis of various indanone derivatives that demonstrated significant anti-proliferative activity against cancer cells, including colorectal and breast cancer cells. These derivatives were found to inhibit tubulin polymerization, a key mechanism in cancer cell proliferation .

- Another investigation focused on the development of hybrid compounds containing indanone structures that exhibited notable anticancer effects across multiple human cancer cell lines .

Medicinal Applications

The medicinal applications of this compound are under exploration, particularly regarding its pharmacological properties. Research is ongoing to evaluate its potential as an anticancer agent and its roles in anti-inflammatory and antioxidant activities.

Pharmacological Insights

- The compound's structural features allow it to interact with specific molecular targets involved in cancer progression. For instance, derivatives of indanone have been studied for their ability to modulate estrogen receptors and inhibit cancer cell growth .

- Additionally, some studies have reported that indanones can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in inflammation pathways .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in manufacturing processes where specific functional groups are required for further reactions.

Comparative Data Table

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Versatile in oxidation, reduction, and substitution |

| Biological Activity | Antibacterial and antifungal studies | Disrupts microbial membranes; inhibits enzymes |

| Medicinal | Potential anticancer agent | Modulates estrogen receptors; anti-inflammatory effects |

| Industrial | Production of specialty chemicals | Used for creating materials with specific functional groups |

Mécanisme D'action

The mechanism of action of 2,2-dimethyl-4-chloro-indanone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial and antifungal properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The presence of the chloro group enhances its reactivity and potency against various pathogens.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dihydro-1H-inden-1-one: This compound shares a similar core structure but lacks the chloro and dimethyl groups.

4-Chloro-2,3-dihydro-1H-inden-1-one: Similar to the target compound but without the dimethyl groups.

2,2-Dimethyl-2,3-dihydro-1H-inden-1-one: Lacks the chloro group but has the dimethyl groups.

Uniqueness

2,2-dimethyl-4-chloro-indanone is unique due to the presence of both the chloro and dimethyl groups, which confer distinct chemical and biological properties

Propriétés

Numéro CAS |

13099-57-5 |

|---|---|

Formule moléculaire |

C11H11ClO |

Poids moléculaire |

194.66 g/mol |

Nom IUPAC |

4-chloro-2,2-dimethyl-3H-inden-1-one |

InChI |

InChI=1S/C11H11ClO/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12/h3-5H,6H2,1-2H3 |

Clé InChI |

OGWNZKBGVWCPHC-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(C1=O)C=CC=C2Cl)C |

SMILES canonique |

CC1(CC2=C(C1=O)C=CC=C2Cl)C |

Synonymes |

4-CHLORO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.